molecular formula C8H11NO3S B569817 (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate CAS No. 111946-69-1

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

Cat. No. B569817
CAS RN: 111946-69-1
M. Wt: 201.24
InChI Key: YGMYQJINQIYLLW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” is also known as “4-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)-, methyl ester” or "Methyl 2-(1-hydroxyethyl)thiazole-4-carboxylate" . It is a chemical compound with the molecular formula C7H9NO3S .


Molecular Structure Analysis

The molecular structure of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 187.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” such as its melting point, boiling point, and density are not provided in the search results . For detailed information on its physical and chemical properties, it is recommended to refer to specific scientific literature or contact chemical suppliers.

Safety And Hazards

The safety, risk, and hazard information for “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” is not provided in the search results . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to specific scientific literature.

Future Directions

The future directions of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” are not provided in the search results. As this compound is used for research purposes , its future directions would likely depend on the outcomes of these research studies. For detailed information on its future directions, it is recommended to refer to specific scientific literature.

properties

IUPAC Name

ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMYQJINQIYLLW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

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